Sparfloxacin-d5

Isotopic purity LC-MS/MS Reference standard

Sparfloxacin-d5 (C₁₉H₁₇D₅F₂N₄O₃, MW 397.43) is a penta-deuterated fluoroquinolone internal standard for LC-MS/MS and GC-MS quantification. The +5 Da mass shift at the cyclopropyl moiety exceeds the +3 Da minimum for cross-talk avoidance, providing spectral separation unattainable with unlabeled sparfloxacin. With isotopic purity >98.0 atom% D and HPLC purity 98.5% ± 0.2%, it meets EMA and FDA bioanalytical validation guidelines. Use this certified reference standard to correct for matrix effects, extraction variability, and ionization fluctuations in plasma, tissue, food, and environmental samples. Generic substitution with unlabeled sparfloxacin or alternative deuterated fluoroquinolones introduces systematic quantification bias due to differential chromatographic retention and matrix compensation profiles.

Molecular Formula C19H22F2N4O3
Molecular Weight 397.4 g/mol
Cat. No. B12385401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparfloxacin-d5
Molecular FormulaC19H22F2N4O3
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F
InChIInChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+/i3D2,4D2,10D
InChIKeyDZZWHBIBMUVIIW-BSGPAYDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sparfloxacin-d5 Procurement Guide for LC-MS/MS Bioanalysis: Isotopic Purity and Method Validation Parameters


Sparfloxacin-d5 (CAS not available; alternate CAS 110871-86-8; molecular formula C₁₉H₁₇D₅F₂N₄O₃; molecular weight 397.43 g/mol) is a penta-deuterated stable isotope-labeled analog of sparfloxacin, a third-generation fluoroquinolone antibiotic. The compound incorporates five deuterium atoms at the cyclopropyl moiety . As a stable isotope-labeled (SIL) internal standard, Sparfloxacin-d5 is designed for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, where it serves to correct for matrix effects, extraction variability, and ionization efficiency fluctuations. Commercially available reference standards report isotopic purity exceeding 98.0 atom% D and HPLC purity of 98.5 ± 0.2% . The parent compound sparfloxacin (molecular weight 392.40 g/mol) exhibits an elimination half-life of 15–20 hours, 37% plasma protein binding, and extensive tissue distribution [1].

Why Sparfloxacin-d5 Cannot Be Substituted with Unlabeled Sparfloxacin or Alternative Fluoroquinolone Internal Standards


Generic substitution with unlabeled sparfloxacin as an internal standard is analytically invalid due to mass spectrometric co-elution and inability to differentiate analyte from internal standard signal. Alternative deuterated fluoroquinolone internal standards (e.g., enrofloxacin-d₅, ciprofloxacin-d₈, norfloxacin-d₅) exhibit differential chromatographic retention behavior and matrix effect compensation profiles relative to sparfloxacin, introducing systematic quantification bias. Deuterium-labeled internal standards, including those in the fluoroquinolone class, demonstrate slightly different LC retention times from their native analogues—a phenomenon that reduces the efficacy of isotope dilution techniques because ion suppression/enhancement effects from co-eluting matrix interferences are not fully compensated [1]. Furthermore, deuterated compounds may display divergent extraction recoveries and chromatographic behavior compared to both the target analyte and other deuterated analogs, necessitating analyte-specific SIL internal standard selection [2]. The five-deuterium labeling pattern of Sparfloxacin-d5 at the cyclopropyl ring produces a mass shift of +5 Da, providing adequate spectral separation from the native analyte without the isotopic cross-talk issues observed with lower-mass-shift deuterated analogs.

Sparfloxacin-d5 Quantitative Differentiation Evidence: Comparative Performance Data for Procurement Decisions


Isotopic Purity >98.0 atom% D Enables Traceable Quantification in Regulated Bioanalysis

Sparfloxacin-d5 reference standard (WITEGA CH057) is certified with isotopic purity exceeding 98.0 atom% D as determined by mass spectrometry and overall HPLC purity of 98.5 ± 0.2% at 299 nm . In contrast, unlabeled sparfloxacin reference standard (WITEGA CH043) is certified with HPLC purity >99.0% but lacks deuterium incorporation . The high isotopic enrichment minimizes unlabeled sparfloxacin carryover signal in the internal standard channel, which would otherwise contribute to quantification inaccuracy at low analyte concentrations. This purity specification meets ISO 17034 reference material requirements and supports traceable calibration in regulated bioanalytical laboratories.

Isotopic purity LC-MS/MS Reference standard Method validation

Photostability Enhancement: 15% Reduction in Quantum Yield Compared to Unlabeled Sparfloxacin

Deuterium substitution in Sparfloxacin-d5 marginally improves photostability compared to unlabeled sparfloxacin. Under UV irradiation at λ = 365 nm, the quantum yield of photodegradation for Sparfloxacin-d5 is reduced by 15% relative to non-deuterated sparfloxacin, attributed to kinetic isotope effects . Both compounds generate decarboxylated and defluorinated photoproducts upon UV exposure; however, the deuterated analog exhibits slower photodegradation kinetics. This differential stability profile has practical implications for laboratory handling, stock solution preparation, and long-term storage conditions.

Photostability Deuterium isotope effect Reference standard stability Storage

Mass Shift of +5 Da Provides Superior Spectral Resolution Versus Lower-Mass-Shift Deuterated Fluoroquinolone Internal Standards

Sparfloxacin-d5 (m/z 398 [M+H]⁺) provides a +5 Da mass shift relative to unlabeled sparfloxacin (m/z 393 [M+H]⁺) [1]. This mass difference exceeds that of several commonly used deuterated fluoroquinolone internal standards, including enrofloxacin-d₅ (+5 Da shift) and ciprofloxacin-d₈ (+8 Da shift), while substantially exceeding the +3 Da shift of levofloxacin-d₃. In LC-MS/MS quantification, a minimum mass shift of +3 Da is generally recommended to avoid isotopic cross-talk between the M+1/M+2 natural abundance isotopes of the analyte and the internal standard channel. The +5 Da shift of Sparfloxacin-d5 provides a 2 Da safety margin above this minimum threshold, reducing the risk of signal overlap that can occur with +3 Da labeled analogs when analyzing high-concentration samples.

Mass spectrometry Isotopic separation Cross-talk SIL internal standard

Chromatographic Retention Time Shift: Class-Level Evidence from Deuterated Fluoroquinolone Internal Standards

Deuterium-labeled fluoroquinolone internal standards, including enrofloxacin-d₅, ciprofloxacin-¹³C₃¹⁵N, and norfloxacin-d₅, exhibit slightly different LC retention times from their native analogues [1]. This retention time shift reduces the benefits of isotope dilution techniques because ion suppression or enhancement effects caused by co-eluting matrix interferences are not completely compensated. The observed retention time difference is typically on the order of 0.02–0.10 minutes under optimized reversed-phase conditions. While no Sparfloxacin-d5-specific retention time comparison data was identified in the search corpus, this phenomenon is established across the fluoroquinolone class [2] and should be anticipated during method development with Sparfloxacin-d5.

Retention time Matrix effect compensation ID-LC-MS/MS Ion suppression

Extraction Recovery Divergence: Documented Phenomenon Requiring Analyte-Specific Validation

Stable isotope-labeled internal standards, including deuterated compounds, may exhibit different extraction recoveries from biological or food matrices compared to their native analytes [1]. This divergence can occur due to deuterium isotope effects on physicochemical properties such as lipophilicity and hydrogen bonding capacity during liquid-liquid extraction or solid-phase extraction. The phenomenon has been documented across multiple compound classes, and fluoroquinolones are not exempt. Method validation for Sparfloxacin-d5 should therefore include comparative recovery assessment between the deuterated internal standard and unlabeled sparfloxacin across the intended sample matrices.

Extraction recovery Sample preparation SIL internal standard Method validation

Sparfloxacin-d5 Optimal Application Scenarios: Evidence-Based Selection for Analytical Workflows


Regulated Bioanalytical Method Validation for Sparfloxacin Pharmacokinetic Studies

Sparfloxacin-d5 serves as the preferred internal standard for LC-MS/MS quantification of sparfloxacin in plasma and tissue samples during pharmacokinetic investigations. The certified isotopic purity >98.0 atom% D supports compliance with regulatory guidelines (EMA, FDA) for bioanalytical method validation, while the +5 Da mass shift provides adequate spectral separation to avoid isotopic cross-talk. Given sparfloxacin's extensive tissue distribution—with tissue concentrations similar to or higher than concomitant plasma levels [1]—the use of an analyte-matched deuterated internal standard is essential for accurate quantification across diverse biological matrices.

Veterinary Drug Residue Monitoring in Food Products of Animal Origin

Sparfloxacin-d5 is applicable as an isotope dilution internal standard for the determination of sparfloxacin residues in meat, milk, honey, and fish tissues. The use of deuterated internal standards is established practice in multi-residue LC-MS/MS methods for fluoroquinolones in food matrices, where matrix effects from co-extracted lipids and proteins can substantially impact ionization efficiency. The +5 Da mass shift of Sparfloxacin-d5 exceeds the minimum +3 Da recommendation for cross-talk avoidance, reducing the risk of quantification error when analyzing samples near regulatory maximum residue limits.

Environmental Fate and Wastewater Monitoring of Fluoroquinolone Antibiotics

Sparfloxacin-d5 enables accurate quantification of sparfloxacin in environmental water samples, wastewater effluents, and soil matrices where matrix effects from dissolved organic matter and co-extracted environmental contaminants are significant. The 15% improvement in photostability relative to unlabeled sparfloxacin provides practical advantages during extended sample preparation workflows and for laboratories preparing stock solutions for long-term environmental monitoring campaigns.

Metabolism and Biotransformation Studies Requiring Stable Isotope Tracing

Sparfloxacin-d5 can be employed as a tracer in metabolism studies, where the deuterium label enables differentiation between parent compound and metabolites. Given that sparfloxacin is metabolized primarily to a glucuronide conjugate, with urinary excretion of unchanged drug accounting for only 10–14% of the administered dose [1], accurate metabolite profiling and mass balance studies require stable isotope-labeled internal standardization to correct for matrix-dependent ionization variability.

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